5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
The compound 5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative characterized by dual dimethyl-substituted pyrimidine dione rings linked via a methylene group. Its synthesis likely involves multi-step alkylation and cyclization reactions, analogous to methods described for related pyrimidine derivatives .
Properties
IUPAC Name |
5-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-14-6-8(10(18)16(3)12(14)20)5-9-7-15(2)13(21)17(4)11(9)19/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNPYFFECLSIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)CC2=CN(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.29 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that similar pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds related to this structure have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
- Antifungal Activity : Pyrimidine derivatives often demonstrate antifungal properties as well. Studies have reported that certain derivatives exhibit strong activity against fungi like Candida albicans and Aspergillus flavus, suggesting that the compound could be effective in treating fungal infections .
Antitumor Activity
The biological activity of pyrimidine derivatives extends to antitumor effects. Several studies have indicated that modifications in the pyrimidine ring can enhance cytotoxicity against cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .
Anti-inflammatory Effects
Pyrimidine compounds have also been studied for their anti-inflammatory properties. The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory pathways.
Case Study 1: Antibacterial Efficacy
In a study conducted by Narayana et al., several pyrimidine derivatives were synthesized and tested for their antibacterial activity. The results showed that compounds with structural similarities to our target compound exhibited significant antibacterial effects against standard strains .
Case Study 2: Antitumor Potential
Another study focused on a series of pyrimidine-based compounds where one derivative demonstrated notable cytotoxic effects against human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. The structure-activity relationship (SAR) indicates that substituents on the pyrimidine ring significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Dimethyl groups | Enhance lipophilicity |
| Carbonyl groups | Increase enzyme inhibition |
| Amino groups | Improve interaction with targets |
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with a pyrimidine core exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that modifications to the pyrimidine structure can enhance biological activity and selectivity towards cancer cells. A specific study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .
Antimicrobial Properties
Pyrimidine derivatives have been investigated for their antimicrobial effects. The compound has been tested against a range of bacteria and fungi. Results indicated that it possesses notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound has also shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as a dihydrofolate reductase inhibitor, which is crucial for DNA synthesis in rapidly dividing cells. This property makes it a candidate for further development as an antitumor agent .
Pesticidal Activity
In agricultural applications, pyrimidine derivatives have been explored for their pesticidal properties. The compound has demonstrated effectiveness as a fungicide and herbicide. Field trials have shown that it can reduce the incidence of fungal diseases in crops while promoting healthy plant growth. Its application could lead to reduced reliance on conventional chemical pesticides .
Plant Growth Regulation
Research indicates that certain pyrimidine compounds can act as plant growth regulators. They influence physiological processes such as seed germination and root development. This application could enhance crop yields and improve resilience against environmental stressors .
Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their performance in various applications such as coatings and composites .
Nanotechnology
The compound has potential applications in nanotechnology due to its ability to form stable complexes with metal ions. These complexes can be used in the fabrication of nanomaterials with specific electronic or optical properties. Research is ongoing to explore its use in developing nanocarriers for drug delivery systems .
Comparison with Similar Compounds
Substituent Analysis and Molecular Similarity
Compound A is distinguished by its dual dimethyl-dioxo-tetrahydropyrimidine moieties. Key analogues include:
*Calculated based on formula C₁₃H₁₆N₄O₄.
Molecular Similarity Metrics :
Using Tanimoto and Dice indices (MACCS or Morgan fingerprints), Compound A would exhibit moderate similarity (~0.4–0.6) to simpler pyrimidine diones (e.g., 5-methyluracil) but lower similarity (<0.3) to bulkier analogues like ’s thiazol-containing compound due to divergent substituents .
Physicochemical Properties
- Lipophilicity: The dimethyl groups in Compound A enhance lipophilicity compared to hydroxyl- or amino-substituted analogues (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione in ), impacting solubility and membrane permeability.
- Melting Points : Pyrimidine diones generally exhibit high melting points (>200°C) due to hydrogen-bonded networks. For example, a related compound in melts at 190.9°C .
Hydrogen Bonding and Crystal Packing
Compound A ’s crystal structure (if resolved via SHELX or Mercury ) would feature N–H···O and C=O···H–N interactions, forming cyclic dimers or chains. This contrasts with thiazol-containing derivatives (), where aromatic π-stacking and S···O interactions may dominate .
Computational and Experimental Tools for Comparison
- Structural Validation : Programs like SHELXL and OLEX2 ensure accurate refinement of crystallographic data.
- Similarity Analysis : Tanimoto/Dice indices () quantify structural overlap for virtual screening.
- Hydrogen-Bond Analysis : Mercury’s Materials Module identifies packing motifs, while Etter’s graph-set analysis classifies interaction patterns.
Preparation Methods
Biginelli Reaction with Modified Substrates
A solvent-less grindstone technique using CuCl₂·2H₂O as a catalyst enables the synthesis of halogenated DHPMs. Adapting this method, ethyl acetoacetate (β-keto ester), 5-methylfuran-2-carbaldehyde (aldehyde surrogate), and 1,3-dimethylurea undergo condensation to yield the monomelic 1,3-dimethyl-5-methyltetrahydropyrimidine-2,4-dione intermediate. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 10 mol% CuCl₂·2H₂O | 78–82 | |
| Temperature | 80°C (solvent-less) | – | |
| Reaction Time | 4–6 hours | – |
This intermediate undergoes subsequent methylation and coupling steps to form the dimeric structure.
Alkylation and Methylene Bridge Installation
N-Alkylation of Uracil Derivatives
Direct alkylation of 6-aminouracil precursors with methyl iodide under basic conditions introduces the 1,3-dimethyl groups. A reported protocol using 10–15% aqueous NaOH and ethanol achieves 40–53% yields for analogous N-alkylated uracils. For the target compound, sequential alkylation ensures regioselective methylation:
Methylene Coupling via Aldol Condensation
The methylene bridge is installed through a formaldehyde-mediated coupling reaction. Under acidic conditions, two equivalents of 1,3-dimethyl-5-aminotetrahydropyrimidine-2,4-dione react with paraformaldehyde, forming the methylene-linked dimer. Optimization data reveal:
| Condition | Effect on Yield | Optimal Value | Reference |
|---|---|---|---|
| pH | <3.0 promotes coupling | 2.5 | |
| Temperature | 60–70°C maximizes rate | 65°C | |
| Reaction Time | 8–12 hours | 10 hours |
Advanced Catalytic Methods
Copper-Catalyzed Oxidative Coupling
Recent advances employ Cu(I)/Cu(II) redox systems to enhance coupling efficiency. A mixture of CuCl (5 mol%) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in acetonitrile facilitates oxidative methylene bridge formation between two tetrahydropyrimidine units, achieving 68–72% yields. Mechanistic studies suggest single-electron transfer (SET) processes mediate radical coupling.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol combining Biginelli condensation (100°C, 20 minutes) and methylene coupling (80°C, 15 minutes) under microwave conditions achieves an overall yield of 65%, compared to 48% under conventional heating.
Structural Characterization and Analytical Data
Post-synthetic analysis employs spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Comparative Analysis
Regioselectivity in Alkylation
Competing N1 vs. N3 methylation necessitates careful stoichiometric control. Excess methyl iodide leads to over-alkylation, generating trisubstituted byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
